![molecular formula C8H6N2O3S B14031894 6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione is a heterocyclic compound that belongs to the oxazine family It features a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione typically involves the following steps:
Cyclization: The formation of the oxazine ring can be accomplished through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Thionation: The conversion of the oxo group to a thione group can be carried out using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Sulfoxides and Sulfones: Formed by the oxidation of the thione group.
Substituted Derivatives: Formed by nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thione group can also participate in redox reactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the thione group.
6-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains an amino group instead of a nitro group.
7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one: Contains a fluorine atom at the 7-position.
Uniqueness
6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione is unique due to the presence of both the nitro and thione groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H6N2O3S |
|---|---|
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
6-nitro-4H-1,4-benzoxazine-3-thione |
InChI |
InChI=1S/C8H6N2O3S/c11-10(12)5-1-2-7-6(3-5)9-8(14)4-13-7/h1-3H,4H2,(H,9,14) |
Clave InChI |
VWXRTOMEWVJUQT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=S)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
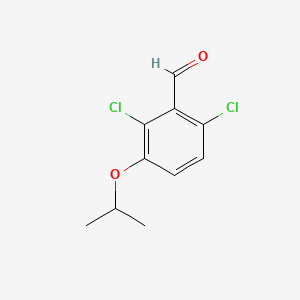

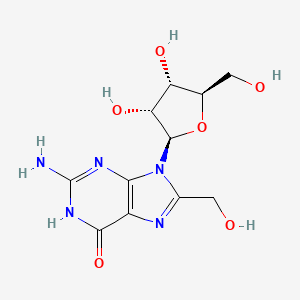
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
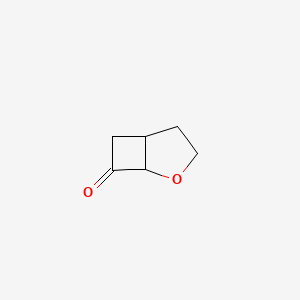
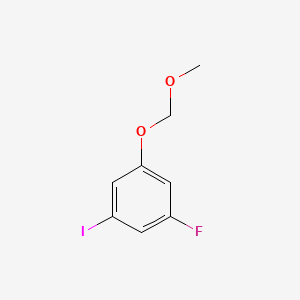

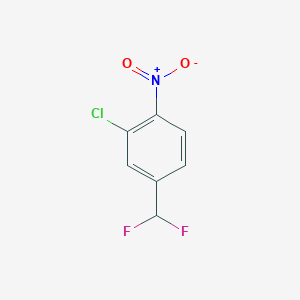
![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
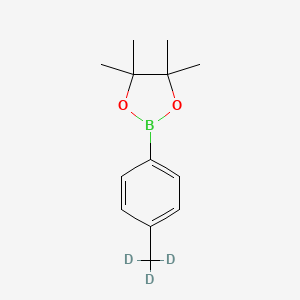
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)
